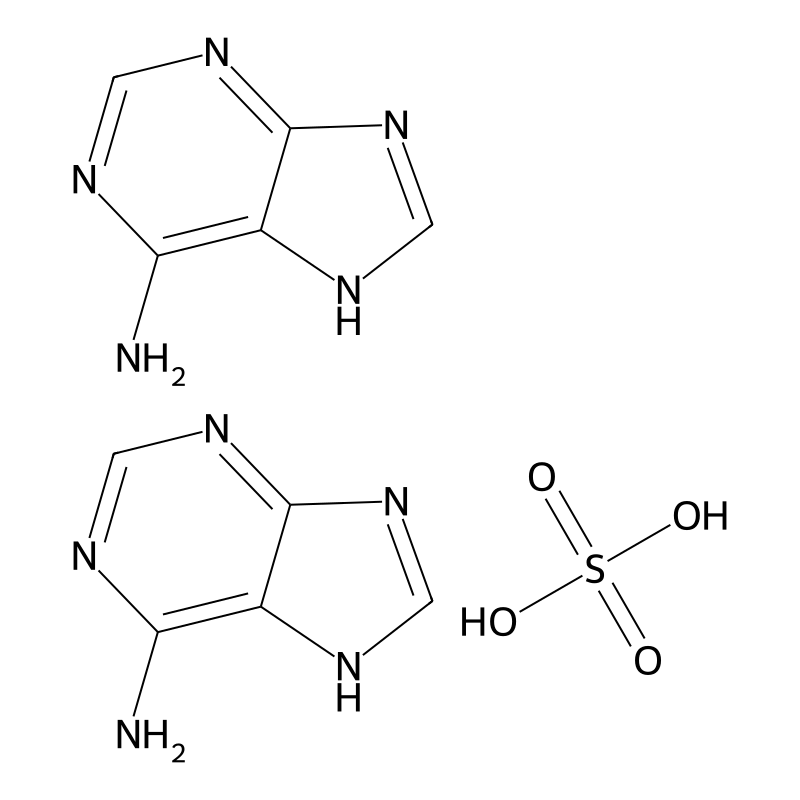

Adenine sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Adenine sulfate is the hemisulfate salt form of adenine, a fundamental purine nucleobase essential for the synthesis of DNA, RNA, and ATP.[1][2] In procurement and laboratory settings, it is primarily selected over adenine free base for its significantly enhanced solubility in aqueous solutions, making it a preferred choice for preparing stock solutions and as a component in microbiological and plant cell culture media.[3][4][5] Its salt form provides stability and facilitates easier handling and dissolution for creating reproducible, sterile-filtered media and buffers.[6]

Attempting to substitute adenine sulfate with the seemingly more fundamental adenine free base frequently leads to process failures, particularly in workflows requiring aqueous solutions. Adenine free base is poorly soluble in neutral water at room temperature (approx. 0.5 g/L or 1 part in 2000), making the preparation of concentrated, filter-sterilizable stock solutions impractical without using boiling water or aggressive pH adjustments with acids.[7][8][9] This poor solubility can result in compound precipitation, inaccurate final concentrations in media, and wasted laboratory time.[10] Adenine sulfate, by contrast, is readily soluble in water, ensuring reliable and reproducible preparation of buffers and culture media without the need for extreme conditions.[6][11] Similarly, substituting with adenine hydrochloride introduces chloride ions and may offer a different pH profile, which can be undesirable in specific sensitive biological systems or chemical syntheses.[12]

Superior Aqueous Solubility for Simplified Stock Solution and Media Preparation

Adenine sulfate provides a significant process advantage due to its enhanced aqueous solubility compared to its free base counterpart. Adenine free base is only sparingly soluble in cold water, with a reported solubility of approximately 1 part in 2000 (0.5 g/L).[7][9] In contrast, adenine sulfate is readily soluble in water, with one supplier noting a solubility of ~5 mg/mL (5 g/L) in PBS at pH 7.2, representing a tenfold increase in effective concentration for buffer and media preparation.[2] This difference is critical for labs that require high-concentration, sterile-filtered stock solutions without resorting to boiling or adding strong acids, which are necessary to solubilize the free base.[7][10]

| Evidence Dimension | Solubility in Aqueous Media (Room Temp) |

| Target Compound Data | Approx. 5 mg/mL in PBS (pH 7.2) |

| Comparator Or Baseline | Adenine Free Base: Approx. 0.5 mg/mL in water |

| Quantified Difference | Approx. 10-fold higher solubility |

| Conditions | Comparison between solubility in PBS (pH 7.2) for the sulfate salt and cold water for the free base. |

This allows for the rapid, reliable preparation of concentrated, pH-neutral stock solutions, improving workflow efficiency and ensuring accurate, reproducible concentrations in final applications.

Established Component in Standardized Yeast Culture Media for Reproducible Growth

Adenine sulfate is the specified form of adenine in multiple standardized and commercially available yeast media formulations, such as YPAD (Yeast Peptone Dextrose with Adenine).[13][14] Formulations for YPD Agar with adenine supplement explicitly call for adenine hemisulfate at a concentration of 120 mg/L.[15] Its use is critical for supporting the growth of adenine-auxotrophic yeast strains (e.g., ade1, ade2 mutants) and preventing the accumulation of red pigment, which can interfere with screening and phenotype analysis.[15][16] Procuring adenine sulfate ensures direct compatibility with established protocols in yeast genetics, two-hybrid assays, and recombinant protein expression workflows, eliminating the variability that would be introduced by using a non-standard form.[16][17]

| Evidence Dimension | Specification in Standard Media Protocols |

| Target Compound Data | Explicitly specified in YPAD and enhanced YPD agar formulations for yeast genetics. |

| Comparator Or Baseline | Adenine Free Base: Not typically specified; would require pH adjustment and solubility validation, introducing protocol deviation. |

| Quantified Difference | Qualitative but critical: Adherence to established, published protocols vs. deviation. |

| Conditions | Standard preparation of yeast culture media (e.g., YPAD, SC dropout media). |

Selecting adenine sulfate ensures adherence to validated, community-standard protocols, leading to higher experimental reproducibility and eliminating the need for media re-optimization.

Facilitates Improved Shoot Proliferation in Plant Tissue Culture Media

In plant science, adenine sulfate is not just a nutrient but also acts as a weak cytokinin, promoting cell division and shoot proliferation. Its use as a media supplement is a key differentiator from the free base. For example, the addition of adenine sulfate at 25 mg/L to Murashige & Skoog (MS) media has been shown to improve the frequency of multiple shoot production in cultured plant tissues.[4][5] This application leverages the specific properties of the sulfate form as a growth-promoting additive in established micropropagation protocols. Using adenine free base would require re-optimization and may not yield the same morphogenetic effects documented for the sulfate salt.[18]

| Evidence Dimension | Bioactivity in Plant Culture |

| Target Compound Data | Promotes multiple shoot production and cell division when added to MS media. |

| Comparator Or Baseline | Adenine Free Base: Primarily a nutrient source; not typically used or documented for its cytokinin-like growth-promoting effects in standard protocols. |

| Quantified Difference | Enables specific, documented morphogenetic outcomes in established plant culture protocols. |

| Conditions | Supplementation in plant tissue culture media (e.g., Murashige & Skoog). |

For micropropagation and plant biotechnology, procuring adenine sulfate provides a documented, bioactive component essential for achieving specific developmental outcomes like enhanced shoot proliferation.

Preparation of High-Concentration, pH-Neutral Aqueous Stock Solutions

For any laboratory workflow requiring a concentrated, sterile-filtered aqueous source of adenine, the sulfate form is the appropriate choice. Its ~10-fold greater solubility over the free base in neutral buffers eliminates the need for heating or pH extremes, simplifying preparation and ensuring the final concentration is accurate and reproducible.[2][10]

Component for Standardized Yeast Genetics and Microbiology Media

When preparing standardized media like YPAD or formulating selective dropout media for yeast genetics, adenine sulfate is the specified ingredient. Its inclusion is critical for supporting adenine auxotrophs and preventing phenotypic artifacts, ensuring that experimental results are consistent and comparable to published data.[15][16]

Supplement for Plant Micropropagation and Tissue Culture

In plant biotechnology, adenine sulfate is used as a media supplement to enhance shoot proliferation. Its documented role as a weak cytokinin makes it a necessary component in specific protocols designed to achieve efficient multiplication of plantlets, a function not attributed to the free base in standard literature.[4][5][18]

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (91.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (41.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant